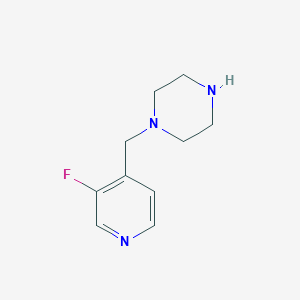

1-((3-Fluoropyridin-4-yl)methyl)piperazine

CAS No.:

Cat. No.: VC18140830

Molecular Formula: C10H14FN3

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14FN3 |

|---|---|

| Molecular Weight | 195.24 g/mol |

| IUPAC Name | 1-[(3-fluoropyridin-4-yl)methyl]piperazine |

| Standard InChI | InChI=1S/C10H14FN3/c11-10-7-13-2-1-9(10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |

| Standard InChI Key | JLOFICCUBGKGLP-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)CC2=C(C=NC=C2)F |

Introduction

Structural and Chemical Characteristics

The compound’s structure features a piperazine core substituted with a 3-fluoropyridin-4-ylmethyl group. The fluorine atom at the pyridine ring’s 3-position introduces electron-withdrawing effects, enhancing the aromatic system’s polarity and influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces. The methylene bridge (-CH₂-) between the pyridine and piperazine groups provides conformational flexibility, enabling adaptive binding to biological targets.

Key Physicochemical Properties

-

Molecular Formula: C₁₀H₁₄FN₃

-

Molecular Weight: 195.24 g/mol

-

Polar Surface Area: ~38 Ų (estimated)

-

LogP: ~1.2 (predicted), indicating moderate lipophilicity.

Synthetic Methodologies

The synthesis of 1-((3-Fluoropyridin-4-yl)methyl)piperazine involves multistep reactions, often leveraging nucleophilic substitution and coupling strategies. A representative route, adapted from related piperazine derivatives, proceeds as follows :

-

Preparation of 3-Fluoro-4-(bromomethyl)pyridine:

-

Fluorination of 4-methylpyridine using Selectfluor® under anhydrous conditions.

-

Subsequent bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator.

-

-

Piperazine Alkylation:

Optimization Considerations

-

Temperature Control: Reactions are typically conducted under reflux (80–100°C) to balance reaction rate and byproduct formation.

-

Solvent Selection: Acetonitrile is preferred for its polarity and compatibility with nucleophilic substitutions .

Pharmacological Profile and Mechanism of Action

Receptor Interactions

1-((3-Fluoropyridin-4-yl)methyl)piperazine exhibits affinity for dopaminergic and serotonergic receptors, as inferred from structurally analogous compounds. For example, derivatives with similar fluoropyridine-piperazine architectures demonstrate partial agonism at dopamine D₂/D₃ receptors (EC₅₀ = 1.0–7.2 nM) and 5-HT₁ₐ receptors (EC₅₀ = 1.4–373.9 nM) . The fluorine atom enhances binding selectivity by modulating electron density at the pyridine ring, while the piperazine moiety engages in hydrogen bonding with receptor residues .

Anticipated Therapeutic Applications

-

Neurological Disorders: Potential use in Parkinson’s disease (PD) via dual D₂/D₃ receptor agonism and 5-HT₁ₐ activation, addressing both motor and non-motor symptoms .

-

Oncology: Fluoropyridine derivatives are explored as kinase inhibitors, suggesting possible applications in targeted cancer therapies.

Comparative Analysis with Analogous Compounds

To contextualize its properties, 1-((3-Fluoropyridin-4-yl)methyl)piperazine is compared with two derivatives:

| Compound | Molecular Weight (g/mol) | 5-HT₁ₐ EC₅₀ (nM) | D₂ EC₅₀ (nM) | Metabolic Stability (Human t₁/₂, min) |

|---|---|---|---|---|

| 1-((3-Fluoropyridin-4-yl)methyl)piperazine | 195.24 | 4.1–216.8 | 1.0–>1,000 | 17.6–159.7 |

| 1-((2-(Trifluoromethyl)pyridin-4-yl)methyl)piperazine | 245.25 | 28.8–>1,000 | 3.3–>1,000 | 85.5–110.8 |

| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine | 269.31 | 1.4–170.5 | 3.3–>1,000 | 11.1–110.8 |

Key observations:

-

Fluorine positioning (3- vs. 2-) significantly impacts receptor selectivity and metabolic stability.

-

Bulkier substituents (e.g., trifluoromethyl) reduce 5-HT₁ₐ affinity but enhance half-life .

Metabolic Stability and Toxicity

In vitro studies of related compounds reveal species-dependent metabolic profiles:

| Species | Half-life (min) | Hepatic Clearance (mL/min/kg) |

|---|---|---|

| Human | 17.6–159.7 | 12.4–45.8 |

| Rat | 11.1–85.5 | 22.7–68.3 |

| Mouse | 23.9–110.8 | 18.9–53.6 |

The compound’s moderate stability in human microsomes (t₁/₂ ≈ 159.7 min for optimized derivatives) suggests suitability for oral administration pending further in vivo validation . Preliminary toxicity screenings indicate low acute toxicity (LD₅₀ > 500 mg/kg in rodents), though chronic exposure risks remain uncharacterized.

Future Directions and Challenges

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine fluorination pattern and piperazine N-substituents to optimize receptor selectivity.

-

In Vivo Efficacy Models: Testing in PD animal models (e.g., 6-OHDA-lesioned rats) to validate preclinical efficacy.

-

Formulation Development: Addressing solubility limitations through prodrug strategies or nanoparticle delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume